2-(4-Methylpiperidin-1-yl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline
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Description
2-(4-Methylpiperidin-1-yl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of two piperidine rings, one of which is substituted with a methyl group, and the other with four methyl groups. The quinoline core structure is a heterocyclic aromatic compound that is widely studied for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric
Properties
Molecular Formula |
C24H35N3 |
---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline |
InChI |
InChI=1S/C24H35N3/c1-18-11-15-26(16-12-18)22-17-21(19-9-6-7-10-20(19)25-22)27-23(2,3)13-8-14-24(27,4)5/h6-7,9-10,17-18H,8,11-16H2,1-5H3 |
InChI Key |
YCIHJIODMVJOOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)N4C(CCCC4(C)C)(C)C |
Origin of Product |
United States |
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